molecular formula C8H5BrN2O B1521740 3-Bromo-1H-indazole-6-carbaldehyde CAS No. 1086391-14-1

3-Bromo-1H-indazole-6-carbaldehyde

Cat. No. B1521740
CAS RN: 1086391-14-1
M. Wt: 225.04 g/mol
InChI Key: XMNMPGXIWLSVOY-UHFFFAOYSA-N
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Description

“3-Bromo-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 . The compound is typically stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of indazole derivatives, including “3-Bromo-1H-indazole-6-carbaldehyde”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .


Molecular Structure Analysis

The InChI code for “3-Bromo-1H-indazole-6-carbaldehyde” is 1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H, (H,10,11) .


Physical And Chemical Properties Analysis

“3-Bromo-1H-indazole-6-carbaldehyde” is a solid compound . It has a molecular weight of 225.04 . The compound is typically stored in a dark place under an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry Anticancer Properties

Indazole derivatives, including compounds similar to 3-Bromo-1H-indazole-6-carbaldehyde, have been studied for their potential anticancer properties. For instance, certain indazole compounds have shown effectiveness against colon and melanoma cell lines with low micromolar GI 50 values, indicating their potential as growth inhibitors .

Biological Activity Broad Spectrum

The indole moiety, which is part of the 3-Bromo-1H-indazole-6-carbaldehyde structure, is known for a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum makes it a valuable scaffold for drug development.

3. Enzyme Inhibition: Aldose and Aldehyde Reductase Indazole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetic complications and other conditions .

Pharmaceutical Testing Reference Standards

Compounds like 3-Bromo-1H-indazole-6-carbaldehyde are used as reference standards in pharmaceutical testing to ensure accurate results in various assays .

Synthetic Chemistry Precursor for Diverse Compounds

The indazole ring system serves as a precursor for synthesizing a variety of biologically active compounds. The bromo and carbaldehyde groups present in 3-Bromo-1H-indazole-6-carbaldehyde offer points of functionalization for creating diverse derivatives with potential pharmacological applications .

Safety And Hazards

The safety information for “3-Bromo-1H-indazole-6-carbaldehyde” includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

3-bromo-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNMPGXIWLSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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